molecular formula C27H19FN2O7 B2509958 N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 902292-30-2

N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2509958
CAS No.: 902292-30-2
M. Wt: 502.454
InChI Key: GONXQPVXFHMIKU-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” is a complex organic compound that features a benzodioxole ring, a fluorobenzoyl group, and a dioxinoquinoline structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, given its complex structure and the presence of functional groups that are often associated with biological activity.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorobenzoyl group, and the construction of the dioxinoquinoline core. Each step would require specific reagents and conditions, such as:

    Formation of Benzodioxole Ring: This could involve the cyclization of a catechol derivative with a suitable dihalide under basic conditions.

    Introduction of Fluorobenzoyl Group: This step might involve a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and an appropriate catalyst.

    Construction of Dioxinoquinoline Core: This could be achieved through a series of condensation and cyclization reactions, possibly involving intermediates like quinoline derivatives and dioxane rings.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” could undergo various types of chemical reactions, including:

    Oxidation: The compound might be susceptible to oxidation at specific sites, such as the benzodioxole ring or the quinoline core.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, particularly the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the sites of reactivity within the molecule.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Cellular pathways that are affected by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Uniqueness

The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” lies in the specific combination of functional groups and the overall molecular architecture, which could confer unique chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19FN2O7/c28-16-3-1-15(2-4-16)26(32)19-12-30(13-25(31)29-17-5-6-21-22(9-17)37-14-36-21)20-11-24-23(34-7-8-35-24)10-18(20)27(19)33/h1-6,9-12H,7-8,13-14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONXQPVXFHMIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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